(3r,5r,7r)-N-(2-((Z)-2-((1H-indol-3-yl)methylene)hydrazinyl)-2-oxoethyl)adamantane-1-carboxamide
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Overview
Description
(3r,5r,7r)-N-(2-((Z)-2-((1H-indol-3-yl)methylene)hydrazinyl)-2-oxoethyl)adamantane-1-carboxamide is a complex organic compound featuring an adamantane core, a hydrazone linkage, and an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3r,5r,7r)-N-(2-((Z)-2-((1H-indol-3-yl)methylene)hydrazinyl)-2-oxoethyl)adamantane-1-carboxamide typically involves multiple steps:
Formation of the Hydrazone Linkage: The initial step involves the condensation of 1H-indole-3-carbaldehyde with hydrazine hydrate to form the hydrazone intermediate. This reaction is usually carried out in ethanol under reflux conditions.
Adamantane Carboxylation: The adamantane-1-carboxylic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Coupling Reaction: The hydrazone intermediate is then coupled with the activated adamantane-1-carboxylic acid to form the final product. This step is typically performed in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the hydrazone linkage can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The adamantane core can undergo substitution reactions, particularly halogenation, using reagents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in carbon tetrachloride.
Major Products Formed
Oxidation: Oxidized derivatives of the indole moiety.
Reduction: Reduced hydrazone derivatives.
Substitution: Halogenated adamantane derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug development.
Medicine
In medicinal chemistry, (3r,5r,7r)-N-(2-((Z)-2-((1H-indol-3-yl)methylene)hydrazinyl)-2-oxoethyl)adamantane-1-carboxamide is investigated for its potential therapeutic effects. It may exhibit activity against various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials with unique properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The indole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The hydrazone linkage may also play a role in its bioactivity by facilitating the formation of reactive intermediates that can modify biological targets.
Comparison with Similar Compounds
Similar Compounds
- (3r,5r,7r)-N-(2-((Z)-2-((1H-indol-3-yl)methylene)hydrazinyl)-2-oxoethyl)adamantane-1-carboxamide
- (3r,5r,7r)-N-(2-((Z)-2-((1H-indol-3-yl)methylene)hydrazinyl)-2-oxoethyl)adamantane-2-carboxamide
- (3r,5r,7r)-N-(2-((Z)-2-((1H-indol-3-yl)methylene)hydrazinyl)-2-oxoethyl)adamantane-3-carboxamide
Uniqueness
The uniqueness of this compound lies in its specific structural configuration, which may confer distinct biological activities compared to its analogs. The position of the carboxamide group on the adamantane core can significantly influence its interaction with biological targets and its overall bioactivity.
Properties
IUPAC Name |
N-[2-[(2Z)-2-(1H-indol-3-ylmethylidene)hydrazinyl]-2-oxoethyl]adamantane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O2/c27-20(26-25-12-17-11-23-19-4-2-1-3-18(17)19)13-24-21(28)22-8-14-5-15(9-22)7-16(6-14)10-22/h1-4,11-12,14-16,23H,5-10,13H2,(H,24,28)(H,26,27)/b25-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHCSDAFONYNLQS-ROTLSHHCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NCC(=O)NN=CC4=CNC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NCC(=O)N/N=C\C4=CNC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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